(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride
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Overview
Description
(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an allyloxy group attached to a benzyl moiety, which is further linked to a pyridin-3-ylmethyl-amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-allyloxybenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridin-3-ylmethyl-amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium cyanide are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-allyloxybenzaldehyde or 4-allyloxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. The allyloxy group and pyridin-3-ylmethyl-amine moiety play crucial roles in its binding affinity and specificity. The hydrochloride salt form enhances its solubility, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Allyloxy-benzyl)-pyridin-2-ylmethyl-amine hydrochloride
- (4-Allyloxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride
- (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine sulfate
Uniqueness
(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyloxy group enhances its reactivity, while the pyridin-3-ylmethyl-amine moiety contributes to its binding affinity and specificity. The hydrochloride salt form further improves its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-prop-2-enoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-10-19-16-7-5-14(6-8-16)11-18-13-15-4-3-9-17-12-15;/h2-9,12,18H,1,10-11,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBBCZUJCBPHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCC2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204295 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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